molecular formula C14H12N4O B1518617 4-amino-N-(1H-indazol-6-yl)benzamide CAS No. 1157122-42-3

4-amino-N-(1H-indazol-6-yl)benzamide

Cat. No. B1518617
CAS RN: 1157122-42-3
M. Wt: 252.27 g/mol
InChI Key: XIOQERNDRIBCGB-UHFFFAOYSA-N
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Description

“4-amino-N-(1H-indazol-6-yl)benzamide” is a chemical compound with the molecular formula C14H12N4O . It has a molecular weight of 252.27 .

Scientific Research Applications

Discovery and Evaluation of Selective Inhibitors

Benzamide derivatives have been identified as potent and selective inhibitors of specific enzymes and receptors. For instance, substituted benzamides have shown significant inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating potent kinase selectivity and in vivo efficacy in tumor models (Borzilleri et al., 2006). Similarly, benzamide-based compounds have been evaluated as neuroleptic agents, exhibiting promising in vitro and in vivo activities as D2/5-HT2 antagonists and 5-HT1a agonists, indicating potential atypical antipsychotic activity (Norman et al., 1996).

Synthesis and Structural Analysis

Research on the synthesis and molecular structure of benzamide derivatives has contributed to the understanding of their chemical properties and potential applications. For example, the synthesis and structural analysis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, a benzamide derivative, provided insights into its molecular structure, crystallization behavior, and hydrogen bonding patterns (Hwang et al., 2006).

Antiviral and Antimicrobial Activities

Benzamide derivatives have been explored for their antiviral and antimicrobial properties. A study described the synthesis of novel benzamide-based 5-aminopyrazoles and their significant antiviral activities against the bird flu influenza H5N1 virus (Hebishy et al., 2020). Another research effort focused on the synthesis of novel 1,2,4-triazole derivatives, including benzamide compounds, which exhibited antibacterial and antifungal activity (Mange et al., 2013).

Polymer Science and Material Chemistry

Benzamide derivatives have also found applications in polymer science and material chemistry. Research into chain-growth polycondensation for the synthesis of well-defined aramides, including benzamide-based block copolymers, has shown potential for creating materials with specific properties and low polydispersity (Yokozawa et al., 2002).

properties

IUPAC Name

4-amino-N-(1H-indazol-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c15-11-4-1-9(2-5-11)14(19)17-12-6-3-10-8-16-18-13(10)7-12/h1-8H,15H2,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOQERNDRIBCGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)C=NN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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